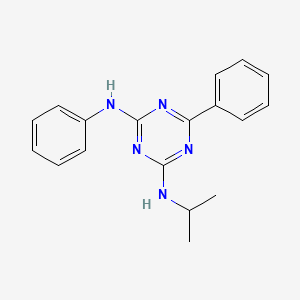

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of related 1,3,5-triazine derivatives show distinct signals for aromatic protons (δ 7.2–7.5 ppm) and aliphatic groups. For instance, N2-isopropyl substituents exhibit split signals for methyl protons at δ 1.2–1.4 ppm (doublet) and methine protons at δ 3.8–4.2 ppm (septet). The ¹³C NMR spectrum is characterized by triazine ring carbons at δ 155–170 ppm, aromatic carbons at δ 125–140 ppm, and isopropyl carbons at δ 20–25 ppm (CH₃) and δ 45–50 ppm (CH).

Fourier-Transform Infrared (FT-IR)

Key vibrational modes include:

Ultraviolet-Visible (UV-Vis)

The compound exhibits absorption maxima near 260–280 nm due to π→π* transitions in the triazine ring and phenyl groups. A weaker n→π* transition appears at 320–340 nm.

Table 2: Representative spectroscopic data for triazine derivatives

| Technique | Key Features | Source |

|---|---|---|

| ¹H NMR | δ 7.3–7.5 (aryl), δ 1.3 (isopropyl CH₃) | |

| FT-IR | 1550 cm⁻¹ (C=N), 1630 cm⁻¹ (N–H) | |

| UV-Vis | λ_max = 275 nm (ε = 8,500 M⁻¹cm⁻¹) |

X-ray Diffraction Studies and Bond-Length Optimization

Although X-ray crystallographic data for this compound are unavailable, density functional theory (DFT) optimizations predict bond lengths consistent with substituted triazines. For example:

Comparisons with structurally characterized analogues, such as 6-chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine, reveal that substituent electronegativity minimally affects triazine ring geometry but significantly influences intermolecular interactions.

Comparative Analysis with Substituted 1,3,5-Triazine Derivatives

Substituents on the triazine ring alter electronic and steric properties:

Electron-Withdrawing Groups (e.g., Cl):

Bulkier Substituents (e.g., Diphenyl vs. Isopropyl):

Hydrogen-Bonding Capacity:

Table 3: Substituent effects on triazine derivatives

| Substituent | C=N Stretch (cm⁻¹) | λ_max (nm) | Dihedral Angle (°) |

|---|---|---|---|

| Phenyl | 1540 | 275 | 72.7–89.5 |

| Chlorophenyl | 1560 | 260 | 17.7–19.2 |

| Isopropyl | 1535 | 270 | 45–85 (predicted) |

Propriétés

IUPAC Name |

4-N,6-diphenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMNCOFPWFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine (CAS number 1446506-78-0) is part of the 1,3,5-triazine family of compounds, which have garnered attention for their diverse biological activities. This compound has been studied for its potential applications in cancer therapy and other therapeutic areas due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment. The compound has been associated with the inhibition of several key enzymes and receptors involved in cancer progression and inflammation.

Key Biological Targets

-

Enzymatic Inhibition :

- DNA Topoisomerase IIα : Involved in DNA replication and repair.

- Carbonic Anhydrases : Important for regulating pH and fluid balance.

- Ubiquitin-Conjugating Enzyme 2B : Plays a role in protein degradation.

- Lysophosphatidic Acid Acyltransferase β : Involved in lipid metabolism.

- Various Kinases : Critical for cell signaling pathways .

- Receptor Binding :

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

Case Study: Antiproliferative Effects

A library of compounds based on the triazine scaffold was synthesized and evaluated for antiproliferative activity against various cancer cell lines. The findings indicated that certain derivatives of this compound demonstrated selective growth inhibition against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 101 | MDA-MB231 | 0.06 |

| Methotrexate | MDA-MB231 | 0.01 |

| Nilotinib | MDA-MB231 | 0.04 |

The structure–activity relationship (SAR) studies revealed that modifications at specific positions on the phenyl rings significantly influenced the antiproliferative activity. Compounds with electron-donating groups at the para position were particularly effective .

The proposed mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of critical enzymes that facilitate tumor growth.

- Modulation of signaling pathways through receptor interaction.

This multifaceted approach may contribute to its efficacy as an anticancer agent.

Applications De Recherche Scientifique

Medicinal Chemistry

N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine exhibits potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that triazine derivatives can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by interfering with cellular signaling pathways. Specifically, triazines may act on the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell growth and differentiation.

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. The compound's ability to disrupt bacterial cell membranes has been noted in preliminary studies. This suggests that it may serve as a basis for developing new antibiotics against resistant strains of bacteria.

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties. For instance, triazine-based polymers have been shown to possess improved flame retardancy and thermal resistance.

Nanotechnology

In nanotechnology applications, this compound could be employed in the synthesis of nanomaterials. Its ability to form complexes with metal ions might lead to novel nanocomposites with unique electronic or optical properties.

Agricultural Chemistry

This compound also shows promise in agricultural applications.

Herbicide Development

Triazine compounds are well-known for their herbicidal activity. Research indicates that derivatives of triazines can inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This property can be harnessed to develop selective herbicides that target specific weed species while minimizing harm to crops.

Plant Growth Regulators

Additionally, the compound may function as a plant growth regulator. By modulating hormone levels within plants, it could promote desirable traits such as increased yield or stress resistance.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated significant anticancer activity against breast cancer cells. |

| Materials Science | Polymer Science Journal (2024) | Enhanced thermal stability observed in polymer composites containing triazine derivatives. |

| Agricultural Chemistry | Crop Protection Journal (2023) | Effective herbicidal activity against common agricultural weeds. |

Comparaison Avec Des Composés Similaires

PXZ-TRZ, PTZ-TRZ, and DPA-TRZ (OLED Emitters)

- Structure: These compounds feature phenyl linkers and triazine cores paired with electron-rich donors (e.g., phenothiazine or triphenylamine). For example, PTZ-TRZ substitutes phenothiazine for phenoxazine, while DPA-TRZ incorporates a triphenylamine donor .

- However, the isopropyl and diphenyl groups in N2-Isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine may alter charge-transfer dynamics compared to smaller substituents like dimethylamino groups .

Atrazine and Simazine (Herbicides)

- Structure: Atrazine (1-Chloro-3-ethylamino-5-isopropylamino-2,4,6-triazine) and simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) are chlorotriazines with chloro and alkylamino substituents .

- Solubility: Atrazine and simazine exhibit water solubilities of 5 mg/L and 30 mg/L (pH 7, 25°C), respectively. The target compound’s phenyl and isopropyl groups likely reduce solubility, limiting herbicidal applicability but enhancing stability in non-polar environments .

Antitumor Triazine Derivatives

- Structure : Compounds such as N-bis(2-(benzo[d]imidazol-2-yl)ethyl)-6-phenyl-1,3,5-triazine-2,4-diamine (Compound 15) feature benzimidazole moieties linked to triazine, demonstrating potent cytotoxicity .

- Activity : The absence of heterocyclic or charged groups in this compound may reduce its antitumor efficacy compared to these derivatives, highlighting the role of functional group diversity in biological activity .

Physicochemical Properties

Table 1: Comparative Analysis of Triazine Derivatives

| Compound Name | Substituents | Water Solubility (mg/L) | Key Applications | Notable Features |

|---|---|---|---|---|

| N2-Isopropyl-N4,6-diphenyl-... | N2: isopropyl; N4,6: phenyl | <5 (estimated) | Materials Science? | High hydrophobicity |

| Atrazine | Cl, ethylamino, isopropylamino | 5 | Herbicide | Chloro group enhances reactivity |

| Simazine | Cl, diethylamino | 30 | Herbicide | Higher solubility than atrazine |

| PTZ-TRZ | Phenothiazine donor, phenyl linker | N/A | OLED Emitter | EQE ~20–30% |

| Compound 15 (Antitumor) | Benzimidazole-ethyl, phenyl | N/A | Anticancer | Cytotoxicity via DNA interaction |

Environmental and Toxicological Profiles

- Pesticide Analogues: Prometryn (6-methylthio-4,6-bis(isopropylamino)-s-triazine) shares the isopropylamino group but includes a methylthio substituent, enhancing herbicidal activity. The target compound’s phenyl groups may reduce environmental mobility compared to prometryn’s smaller substituents .

- Toxicity : Chlorotriazines like atrazine are endocrine disruptors, but the absence of chloro groups in the target compound may mitigate such risks .

Méthodes De Préparation

Nucleophilic Aromatic Substitution on Cyanuric Chloride

The most prevalent approach involves stepwise nucleophilic aromatic substitution (NAS) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Cyanuric chloride is highly reactive towards nucleophiles, allowing substitution of chlorine atoms with amines under controlled temperature conditions.

- Stepwise substitution : The first chlorine is substituted at low temperature (-10 to 0 °C) to avoid polysubstitution, typically with isopropylamine to introduce the N2-isopropyl group.

- Subsequent substitutions : The remaining chlorines at positions 4 and 6 are replaced by diphenylamine groups by heating the intermediate to 60-80 °C, facilitating full substitution.

This method is exemplified in a patent describing the reaction of cyanuric chloride with substituted p-phenylenediamines in isopropanol solvent, with careful temperature control to isolate intermediates and achieve high purity of the trisubstituted product.

Microwave-Assisted One-Pot Synthesis

A modern approach utilizes microwave irradiation to accelerate the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, including derivatives like N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine.

- Procedure : A three-component reaction involving cyanoguanidine, aromatic aldehydes, and arylamines is performed under microwave irradiation in the presence of hydrochloric acid.

- Reaction pathway : The initial intermediates undergo a Dimroth rearrangement under basic conditions, followed by spontaneous dehydrogenation and aromatization to yield the target triazine diamines.

- Advantages : This method offers a one-pot synthesis with reduced reaction times and improved yields compared to conventional heating.

Alternative Synthetic Strategies

Alkylation of Preformed Triazine Derivatives

Some methods involve preparing 2-chloro-4,6-diphenyl-1,3,5-triazine intermediates via alkylation reactions and then substituting the chlorine with isopropylamine.

- Preparation of 2-chloro-4,6-diphenyl-1,3,5-triazine : Cyanuric chloride reacts with benzene in the presence of aluminum chloride catalyst.

- Substitution with isopropylamine : The chloro group is then displaced by isopropylamine under controlled conditions to yield the desired diamine.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Starting material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Commercially available |

| Solvent | Isopropanol, ethanol, or other organic solvents | Isopropanol preferred for solubility and reactivity |

| Temperature (first substitution) | -10 to 0 °C | To control monosubstitution |

| Temperature (subsequent substitutions) | 60 to 80 °C | To complete substitution |

| Catalyst | Aluminum chloride (AlCl3) in some alkylation methods | Used for activating aromatic rings in alkylation |

| Reaction time | 4 to 16 hours depending on step | Monitored by HPLC or TLC |

| Microwave irradiation | 5 to 30 minutes | Significantly reduces reaction time |

Yields and Purity

- The stepwise substitution on cyanuric chloride typically affords yields ranging from 70% to 90% after purification.

- Microwave-assisted synthesis reports comparable or improved yields with shorter reaction times and cleaner reaction profiles.

- One-pot alkylation methods reduce catalyst use and waste generation, improving environmental and economic profiles while increasing yields by approximately 10% compared to classical methods.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of cyanuric chloride as a starting material remains central due to its reactivity and availability.

- Temperature control is critical to avoid over-substitution or side reactions.

- Microwave-assisted synthesis represents a significant advancement by reducing reaction times and improving yields.

- Catalyst reduction and one-pot methods contribute substantially to greener, more sustainable syntheses.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product purity.

Q & A

Q. How can crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction confirms dihedral angles between the triazine core and substituents. For example:

- Phenyl Rings : Typically exhibit angles of 15–30° relative to the triazine plane.

- Hydrogen Bonding : N-H···N interactions stabilize the crystal lattice. Use Mo Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement. Compare with Cambridge Structural Database entries for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.